4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
4-Butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 4-butyl-substituted benzoyl group linked to an aniline ring substituted with methoxy (4-position) and tetrazole (3-position). The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-butyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-4-5-14-6-8-15(9-7-14)19(25)21-16-10-11-18(26-2)17(12-16)24-13-20-22-23-24/h6-13H,3-5H2,1-2H3,(H,21,25) |
InChI Key |
NSFXLPXBYYQYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a substituted aniline with a butyl-substituted benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related benzamide derivatives and their key features:
Key Observations :
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound enhances stability compared to carboxylic acid analogues, as seen in GR127935, which uses oxadiazole for similar bioisosteric effects .
Pharmacological and Physicochemical Properties
- Selectivity : The tetrazole group may confer selectivity over piperazine-containing analogues (e.g., GR127935 ) due to distinct hydrogen-bonding patterns.
Biological Activity
4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a butyl group, a methoxy group, and a tetrazole moiety, which are known to enhance biological activity. The general structure can be represented as follows:
This structure suggests potential interactions with various biological targets.
Anticancer Activity
Compounds containing benzamide and tetrazole moieties have been investigated for their anticancer properties. For example, certain thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines . The presence of electron-donating groups like methoxy in the phenyl ring can enhance these effects by improving solubility and bioavailability.
The mechanisms through which 4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide may exert its biological effects include:
- Inhibition of Viral Replication : By enhancing the levels of A3G, similar compounds have been shown to inhibit HBV replication.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with related compounds:
- Antiviral Studies : A study involving N-phenylbenzamide derivatives demonstrated significant inhibition of HBV in vitro and in vivo, suggesting that modifications in the benzamide structure can lead to enhanced antiviral activity .
- Anticancer Research : Investigations into thiazole-integrated compounds revealed substantial cytotoxicity against Jurkat and HT-29 cells, with some derivatives showing IC50 values lower than standard chemotherapy agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
